Regioisomeric Substitution Pattern: 4-Chloro-2-fluoro-5-propoxy vs. 3-Chloro-5-fluoro-4-propoxy Boronic Ester in Protox Inhibitor Potency
The 4-chloro-2-fluoro-5-propoxyphenyl arrangement found in CAS 1256360-18-5 maps directly onto the pharmacophore of known protoporphyrinogen IX oxidase (Protox/PPO) inhibitors, a herbicide target class where 2-fluoro substitution has been explicitly demonstrated to enhance intact-cell phytotoxic activity [1]. The BRENDA database lists the derived compound 3-(4-chloro-2-fluoro-5-propoxyphenyl)-7-methyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one as a Protox inhibitor, whereas no entry exists for the regioisomeric 3-chloro-5-fluoro-4-propoxy series derived from CAS 2828445-71-0, indicating differential biological recognition of this substitution pattern [2]. Literature data on the closely related propargyloxy analog N-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3,4,5,6-tetrahydrophthalimide (THP) show 50% plant Protox inhibition at 7 nM, establishing a quantitative benchmark for this substitution motif [3].
| Evidence Dimension | Presence in annotated Protox inhibitor database and quantitative potency benchmark of the substitution motif |
|---|---|
| Target Compound Data | 4-Chloro-2-fluoro-5-propoxyphenyl scaffold present in BRENDA-listed Protox inhibitor (ligand ID 74021); the scaffold's propargyloxy congener THP achieves 7 nM IC₅₀ on plant Protox [3] |
| Comparator Or Baseline | 3-Chloro-5-fluoro-4-propoxyphenyl scaffold (CAS 2828445-71-0): no BRENDA Protox inhibitor entry identified; the 4-propoxy-3-chloro-5-fluoro substitution pattern has no established Protox pharmacophore precedent |
| Quantified Difference | Qualitative presence vs. absence in Protox inhibitor database; 7 nM IC₅₀ established for the propargyloxy congener of the target scaffold |
| Conditions | Plant Protox enzyme inhibition assay (in vitro); intact-cell phytotoxicity assays in Oryza sativa and Echinochloa crus-galli (in vivo, pre-emergence) for related compounds |
Why This Matters
For herbicide discovery programs targeting PPO, selection of the 4-chloro-2-fluoro-5-propoxyphenyl boronic ester ensures the synthesized library retains the validated pharmacophore, whereas regioisomeric analogs lack documented target engagement.
- [1] Protoporphyrinogen-IX oxidase inhibition by N-(2,4,5-tri-substituted phenyl)-3,4,5,6-tetrahydrophthalimides. 1997. (Describes that 2-fluoro substitution enhances phytotoxic activity in intact cells.) View Source
- [2] BRENDA Enzyme Database. Ligand entries for 3-(4-chloro-2-fluoro-5-propoxyphenyl)-7-methyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one (Protox inhibitor). EC 1.3.3.4. View Source
- [3] Protoporphyrinogen Oxidase: High Affinity Tetrahydrophthalimide Radioligand for the Inhibitor/Herbicide-Binding Site in Mouse Liver Mitochondria. Chem. Res. Toxicol. 1996, 9, 1135–1141. DOI: 10.1021/tx960074h. Reports 7 nM IC₅₀ for THP. View Source
